Cas no 893641-05-9 (3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid)
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid
- 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
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- MDL: MFCD08701353
- Inchi: 1S/C9H13NO3/c1-5(9(11)12)4-8-6(2)10-13-7(8)3/h5H,4H2,1-3H3,(H,11,12)
- InChI Key: PDYABMIUDRMKQX-UHFFFAOYSA-N
- SMILES: C(C1=C(ON=C1C)C)C(C)C(=O)O
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466261-100mg |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 95%+ | 100mg |
$227 | 2023-01-07 | |
| Chemenu | CM466261-250mg |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 95%+ | 250mg |
$312 | 2023-01-07 | |
| Chemenu | CM466261-500mg |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 95%+ | 500mg |
$560 | 2023-01-07 | |
| TRC | B431140-10mg |
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid |
893641-05-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431140-50mg |
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid |
893641-05-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B431140-100mg |
3-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic Acid |
893641-05-9 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-82839-0.05g |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 93% | 0.05g |
$174.0 | 2023-09-02 | |
| Enamine | EN300-82839-0.1g |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 93% | 0.1g |
$257.0 | 2023-09-02 | |
| Enamine | EN300-82839-0.25g |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 93% | 0.25g |
$367.0 | 2023-09-02 | |
| Enamine | EN300-82839-0.5g |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid |
893641-05-9 | 93% | 0.5g |
$579.0 | 2023-09-02 |
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Introduction to 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid (CAS No. 893641-05-9)
3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 893641-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of a dimethyl-1,2-oxazol-4-yl moiety in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid consists of a five-membered oxazole ring substituted with two methyl groups at the 1 and 2 positions, linked to a branched chain containing a carboxylic acid functional group. This configuration not only enhances its solubility in both polar and non-polar solvents but also facilitates its interaction with biological targets. The compound’s dual functionality—combining the stability of the oxazole ring with the reactivity of the carboxylic acid—makes it an attractive candidate for further derivatization and functionalization.
In recent years, there has been a surge in research focused on oxazole derivatives due to their potential applications in medicine, agriculture, and materials science. The dimethyl-substituted oxazole ring in 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid has been particularly studied for its ability to modulate enzyme activity and cellular signaling pathways. For instance, studies have demonstrated that oxazole-based compounds can act as inhibitors or activators of various enzymes involved in metabolic pathways, making them promising candidates for treating metabolic disorders and inflammatory diseases.
One of the most compelling aspects of 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel drug candidates that exhibit enhanced pharmacokinetic properties and reduced toxicity. The carboxylic acid group serves as a versatile handle for further chemical modifications, allowing chemists to attach various functional groups or linkers that can improve drug delivery systems or target specificity.
The pharmaceutical industry has shown particular interest in oxazole derivatives due to their broad spectrum of biological activities. For example, some oxazole-based compounds have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties. The unique electronic distribution within the dimethyl-substituted oxazole ring influences its interactions with biological targets, such as proteins and nucleic acids, which is critical for drug efficacy. This has led to several clinical trials exploring the potential of oxazole derivatives as therapeutic agents.
Advances in computational chemistry and molecular modeling have further accelerated the development of 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid and related compounds. These tools allow researchers to predict binding affinities, metabolic stability, and other key pharmacokinetic parameters before conducting expensive wet-lab experiments. Such high-throughput virtual screening methods have been instrumental in identifying lead compounds that can be optimized for clinical use.
The synthesis of 3-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple stereocenters while maintaining high yields requires careful planning and execution. However, recent advances in catalytic methods have made it possible to construct complex molecular frameworks more efficiently than ever before. These innovations have not only improved the scalability of production but also enabled access to novel derivatives with tailored properties.
In conclusion,3-(dimethyl-1,2-oxtaxol 4 yl) - 2 methyl propanoic acid (CAS No 893641 - 05 - 9) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug discovery and development. Its unique structural features make it an invaluable tool for researchers seeking to develop new therapeutics targeting various diseases. As our understanding of medicinal chemistry continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of healthcare innovation.
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